Lithium phosphate

Übersicht

Beschreibung

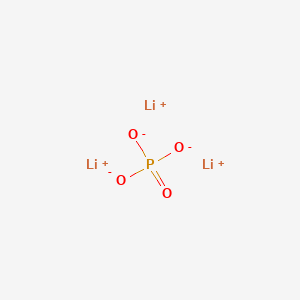

Lithium phosphate (Li3PO4) is an inorganic compound that is insoluble in water . It is a gray, red-grey, brown, or black solid . It is used as a conductive thin-film electrolyte for the fabrication of high-performance energy storage devices such as lithium-ion batteries and other lithium-based rechargeable batteries . It also exists naturally in the form of the mineral triphylite .

Synthesis Analysis

Lithium phosphate can be prepared by two different methods. The first method is a wet chemical reaction between LiOH and H3PO4 . The second method is a solid-state reaction between Li2O and P2O5 . Another study also mentioned the use of solid-phase oxidant sodium persulfate (Na2S2O8) as a mechanochemical co-grinding agent for the synthesis of lithium phosphate .Molecular Structure Analysis

The crystal structure of Li3PO4 has been investigated using X-ray diffraction (XRD) analysis . The results show that Li3PO4 prepared by wet chemical reaction belongs to the orthorhombic unit cell of β-Li3PO4 with space group Pmn21 .Chemical Reactions Analysis

The kinetics of lithium phosphate precipitation in a supersaturated solution have been studied by monitoring the turbidity of a well-stirred reactant mixture at different concentrations and temperatures . The constructed reaction kinetic model that includes consecutive reversible complex formation preceding the heterogeneous reaction provides data which quantitatively match the experimental results .Physical And Chemical Properties Analysis

Lithium phosphate is majorly used in the form of a conductive thin-film electrolyte for the fabrication of a variety of high-performance energy storage devices such as lithium-ion batteries and other lithium-based rechargeable batteries . The physical and chemical properties of lithium phosphate were compared using basic lithium phosphate as the isomerization catalyst for propylene oxide .Wissenschaftliche Forschungsanwendungen

1. Electrode Material for Lithium-Ion Batteries

Lithium phosphate, especially lithium iron phosphate (LFP), is significantly utilized as an electrode material for lithium-ion batteries. Its thermal and structural stability, deriving from strong P-O bonds, is a primary reason for its success in this application. Moreover, LFP's properties have encouraged exploration in other metal phosphates for similar purposes (Henderick et al., 2022).

2. Energy Storage Technologies

In the context of energy storage technologies, lithium phosphate's role extends beyond lithium-ion batteries to sodium-ion batteries (SIBs) as well. With the chemistry of SIBs being similar to that of lithium-ion batteries, lithium phosphate's use in this area signifies its adaptability and importance in next-generation energy storage solutions (Hwang et al., 2017).

3. Flame Retardant Electrolytes

Lithium phosphate compounds are also investigated for their flame retardant properties in electrolytes, enhancing the safety of lithium-ion batteries. These properties contribute significantly to the development of safer battery technologies (Jiang et al., 2022).

4. Electrochemical Properties and High-Power Applications

Research in lithium phosphate's electrochemical properties, specifically its use in high-power lithium-ion cells, is vital for vehicle electrical systems and other high-energy-demand applications. The focus is on optimizing performance characteristics like internal resistance and capacity for these applications (Bank et al., 2021).

5. Nanomaterials and Electrical Conductivity

The application of lithium phosphate extends to the realm of nanomaterials, where its incorporation has shown significant improvements in electrical conductivity. This aspect is crucial for enhancing the performance of lithium-ion batteries (Pietrzak et al., 2011).

6. High-Throughput ab Initio Analysis for Battery Cathodes

High-throughput ab initio analysis of phosphate materials, including lithium phosphate, provides insights into the capacity, voltage, specific energy, energy density, and thermal stability of these materials when used as lithium-ion battery cathodes. This research is key to understanding the limits and potentials of lithium phosphate in battery technology (Hautier et al., 2011).

7. Cathode Material for Rechargeable Batteries

Lithium vanadium phosphate's role as a cathode material in rechargeable lithium-ion batteries highlights its advantageous electrochemical properties, such as high specific energy and good cycle stability. This application underscores its importance in evolving battery technologies (Tao et al., 2015).

Safety And Hazards

Lithium phosphate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Lithium phosphate is an important material today in battery technology and catalysis . The lithium iron phosphate battery offers an alternative in the electric vehicle market . It could diversify battery manufacturing, supply chains, and EV sales in North America and Europe . The lithium iron phosphate battery market is projected to grow significantly in the coming years, driven by the increasing demand for electric vehicles and renewable energy storage solutions .

Eigenschaften

IUPAC Name |

trilithium;phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Li.H3O4P/c;;;1-5(2,3)4/h;;;(H3,1,2,3,4)/q3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQULNDIKKJZPH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[O-]P(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60889590 | |

| Record name | Phosphoric acid, lithium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium phosphate | |

CAS RN |

10377-52-3 | |

| Record name | Lithium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, lithium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LITHIUM PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QM4K05Q74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4h-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde](/img/structure/B147897.png)